N-(2-tert-butylphenyl)-2-fluorobenzamide
Description
N-(2-tert-Butylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a tert-butyl group at the ortho position of the aniline ring and a fluorine atom at the ortho position of the benzoyl ring. This compound is structurally distinct due to the bulky tert-butyl substituent, which introduces significant steric hindrance and influences its molecular conformation, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYSSYQRTHBMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-tert-butylaniline. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond. The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-tert-butylphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Fluorinated benzamides such as N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) and N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) serve as key analogs for comparison. These compounds share the same benzamide backbone but differ in fluorine substitution patterns:
- Fo24 : Crystallizes in the space group Pn with nearly coplanar aromatic rings (interplanar angle: 0.7°) and intramolecular N–H···F interactions (2.12 Å) .
- Fo23 : Exhibits similar planarity (interplanar angle: 0.5°) but forms 1D amide–amide hydrogen bonds along the a-axis .
In contrast, N-(2-tert-butylphenyl)-2-fluorobenzamide is expected to deviate due to steric effects from the tert-butyl group. The bulky substituent likely disrupts coplanarity, increasing interplanar angles between aromatic rings and altering hydrogen-bonding networks. For example, in 2-bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF) , halogen substitution similarly reduces planarity but enhances halogen bonding .
Table 1: Structural Parameters of Selected Benzamides
Physicochemical and Spectroscopic Properties
- Fluorine NMR : In Fo24 and Fo23, ¹⁹F NMR peaks appear between −114 and −118 ppm, typical for aromatic fluorine environments . The tert-butyl group in This compound may shield adjacent protons, shifting ¹H NMR signals upfield.
- Lipophilicity: The tert-butyl group increases logP compared to fluoro- or chloro-substituted analogs. For example, N-(3-chloro-4-cyanophenyl)-2-fluorobenzamide (logP = 3.43) is less lipophilic than the tert-butyl derivative (predicted logP >4).
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Reference |
|---|---|---|---|---|
| Fo24 | 251.20 | 2.1* | 3 | |
| N-(3-chloro-4-cyanophenyl) | 274.68 | 3.43 | 3 | |
| N-(2-tert-butylphenyl)-2-F | ~275 (estimated) | ~4.5 | 2 | — |
*Estimated from structural analogs.
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